molecular formula C24H18N2O4 B4018068 1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B4018068
M. Wt: 398.4 g/mol
InChI Key: RAGATRMNHXRQMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azabicyclo[3.1.0]hexane derivatives, including compounds similar to 1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, often involves multi-step processes including photopyridone formation, mild acid hydrolysis, and reactions with various alcohols or thiols. Such methods provide a foundation for the synthesis of complex bicyclic systems (Katagiri et al., 1985; Katagiri et al., 1986).

Molecular Structure Analysis

Molecular structure analysis of azabicyclo[3.1.0]hexane derivatives reveals detailed insights into their stereochemistry and conformation. Studies involving nuclear magnetic resonance and molecular modeling have been crucial in establishing the relative stereochemistry of these compounds, providing a deeper understanding of their structural dynamics (Bonnaud & Bigg, 1993).

Chemical Reactions and Properties

Azabicyclo[3.1.0]hexane derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential as intermediates in organic synthesis. For instance, the synthesis of spirocyclic heterocycles through multi-component 1,3-dipolar cycloaddition demonstrates the versatility of these compounds in forming biologically significant scaffolds with complete stereoselectivity and high atom economy (Wang et al., 2021).

Physical Properties Analysis

The physical properties of azabicyclo[3.1.0]hexane derivatives, including solubility, melting points, and crystalline structure, are critical for their application in material science and pharmaceuticals. The solubility parameters and acoustic properties, calculated through group contribution methods, provide valuable information for designing compounds with desired physical characteristics (Raghu et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, is essential for the practical application of azabicyclo[3.1.0]hexane derivatives. The synthesis and photochromic properties of heterocyclic derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene exemplify the innovative application of these compounds as "intelligent materials" (Mahmoodi et al., 2007).

properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-23-20(21(27)25(22(23)28)18-12-14-19(15-13-18)26(29)30)24(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGATRMNHXRQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C1(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C2=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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